
4-Chloro-2-Methylphenol--d3,OD
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Chloro-2-Methylphenol–d3,OD” is a variant of 4-Chloro-2-methylphenol . It is also known as 4-Chloro-o-cresol . The molecular formula is C7H7ClO and the molecular weight is 142.58 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methylphenol consists of a benzene ring with a chlorine atom, a methyl group, and a hydroxyl group attached . The exact positions of these groups on the benzene ring can vary, leading to different isomers .
Physical And Chemical Properties Analysis
4-Chloro-2-methylphenol has a melting point of 43-46 °C and a boiling point of 220-225 °C . It has a density of 1.2 g/cm3 . The compound is off-white to slightly brownish crystalline solid .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Chloro-2-Methylphenol-d3,OD involves the substitution of a deuterium atom at the ortho position of the phenol ring with a chloro group. This can be achieved through a series of reactions starting from a suitable precursor compound.", "Starting Materials": ["2-Methylphenol", "Deuterium oxide (D2O)", "Thionyl chloride (SOCl2)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium bicarbonate (NaHCO3)"], "Reaction": ["1. 2-Methylphenol is dissolved in D2O and treated with thionyl chloride to form 4-Chloro-2-Methylphenol", "2. The resulting 4-Chloro-2-Methylphenol is then dissolved in a mixture of HCl and D2O and heated to exchange the hydrogen atom at the ortho position with a deuterium atom", "3. The product is then neutralized with NaOH and extracted with ethyl acetate", "4. The organic layer is washed with NaHCO3 solution and dried over anhydrous Na2SO4", "5. The solvent is removed under reduced pressure to obtain 4-Chloro-2-Methylphenol-d3,OD as a pale yellow liquid."] } | |
Numéro CAS |
1219804-06-4 |
Nom du produit |
4-Chloro-2-Methylphenol--d3,OD |
Formule moléculaire |
C7H7ClO |
Poids moléculaire |
146.606 |
Nom IUPAC |
1-chloro-2,3,6-trideuterio-4-deuteriooxy-5-methylbenzene |
InChI |
InChI=1S/C7H7ClO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3/i2D,3D,4D/hD |
Clé InChI |
RHPUJHQBPORFGV-KVJLOAJYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)O |
Synonymes |
4-Chloro-2-Methylphenol--d3,OD |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

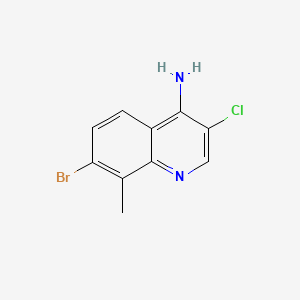
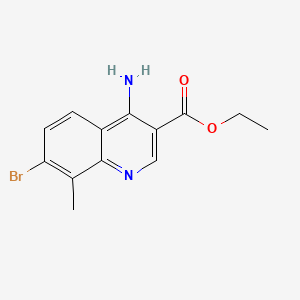

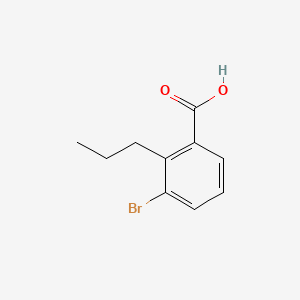
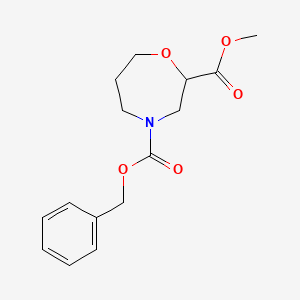

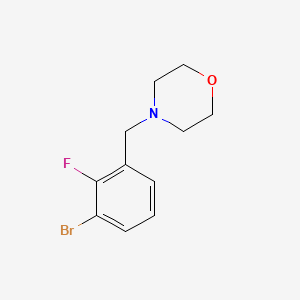
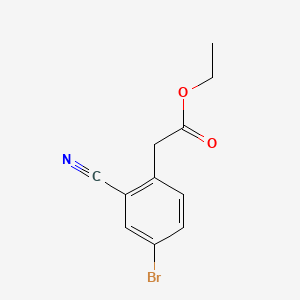
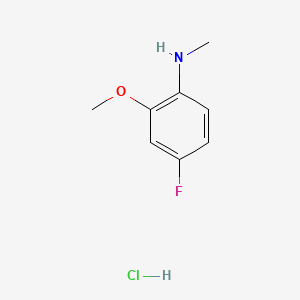
![5-Bromo-2-methyl-2H-pyrazolo[3,4-B]pyridine](/img/structure/B578556.png)


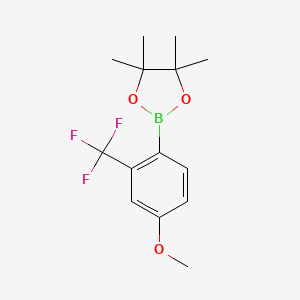
![7-(5-Bromo-2-fluorophenyl)-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B578562.png)